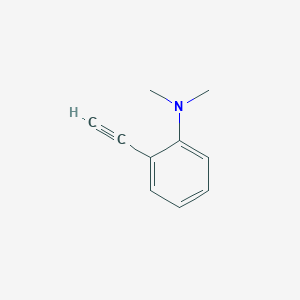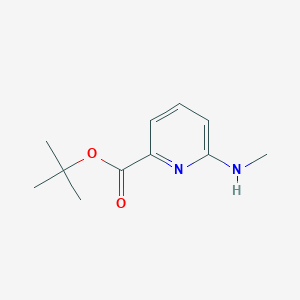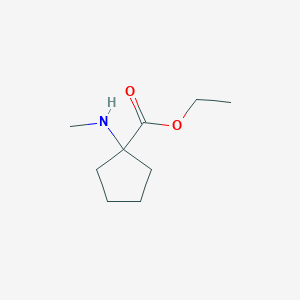
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and a naphthalene ring, making it a unique compound in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(naphthalen-2-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of naphthalene with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the fluorination process. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include difluorinated ketones, alcohols, and substituted acetic acids. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar in structure but with a nitrophenyl group instead of a naphthalene ring.
2,2-Difluoro-2-(2-methoxyphenyl)acetic acid: Contains a methoxyphenyl group instead of a naphthalene ring.
Uniqueness
2,2-Difluoro-2-(naphthalen-2-yl)acetic acid is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. This makes it distinct from other difluoroacetic acids and suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H8F2O2 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
2,2-difluoro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H8F2O2/c13-12(14,11(15)16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16) |
InChI-Schlüssel |
ADBYFIBVXQSEJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)



